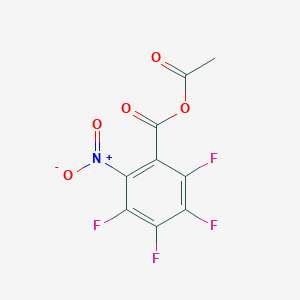
6-Nitro-2,3,4,5-tetrafluorobenzoyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Nitro-2,3,4,5-tetrafluorobenzoyl acetate is a chemical compound with the molecular formula C9H3F4NO5 and a molecular weight of 281.12 g/mol . It is known for its unique structure, which includes a nitro group and four fluorine atoms attached to a benzoyl acetate moiety . This compound is used in various scientific research applications due to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-2,3,4,5-tetrafluorobenzoyl acetate typically involves the nitration of 2,3,4,5-tetrafluorobenzoyl acetate. The reaction is carried out under controlled conditions using nitric acid and sulfuric acid as nitrating agents . The reaction mixture is maintained at a low temperature to prevent over-nitration and to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale nitration processes. The reaction is conducted in specialized reactors equipped with temperature control systems to maintain the desired reaction conditions. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound .
Analyse Des Réactions Chimiques
Types of Reactions
6-Nitro-2,3,4,5-tetrafluorobenzoyl acetate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions, water.
Major Products Formed
Reduction: 6-Amino-2,3,4,5-tetrafluorobenzoyl acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 6-Nitro-2,3,4,5-tetrafluorobenzoic acid and acetic acid.
Applications De Recherche Scientifique
6-Nitro-2,3,4,5-tetrafluorobenzoyl acetate is utilized in several scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Nitro-2,3,4,5-tetrafluorobenzoyl acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluorine atoms enhance the compound’s stability and influence its reactivity. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,4,5-Tetrafluorobenzoyl acetate: Lacks the nitro group, resulting in different reactivity and applications.
6-Amino-2,3,4,5-tetrafluorobenzoyl acetate: Formed by the reduction of the nitro group, with distinct chemical properties and uses.
6-Nitro-2,3,4,5-tetrafluorobenzoic acid: Formed by the hydrolysis of the ester group, with different solubility and reactivity.
Uniqueness
6-Nitro-2,3,4,5-tetrafluorobenzoyl acetate is unique due to the presence of both nitro and fluorine groups, which impart distinct chemical properties. The combination of these functional groups makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C9H3F4NO5 |
|---|---|
Poids moléculaire |
281.12 g/mol |
Nom IUPAC |
acetyl 2,3,4,5-tetrafluoro-6-nitrobenzoate |
InChI |
InChI=1S/C9H3F4NO5/c1-2(15)19-9(16)3-4(10)5(11)6(12)7(13)8(3)14(17)18/h1H3 |
Clé InChI |
QLAFEFSHKKOUGR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC(=O)C1=C(C(=C(C(=C1F)F)F)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Rac-benzyl (1R,6S)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B14048903.png)



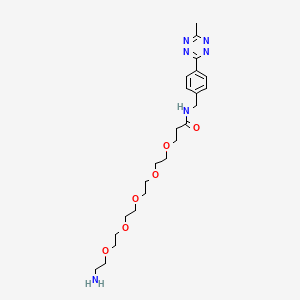
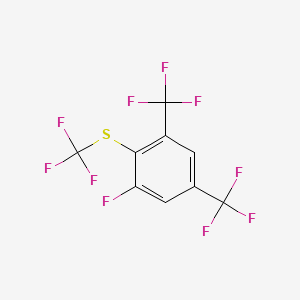
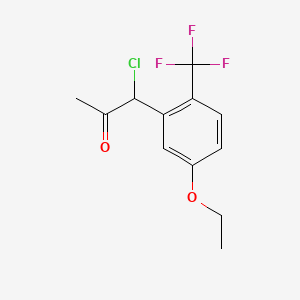



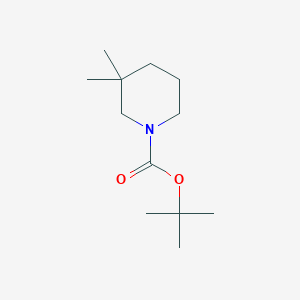
![tert-Butyl 4-(((S)-1-(4-methoxyphenyl)ethyl)amino)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14048963.png)


